molecular formula C20H19N3O2 B1574703 TP-472

TP-472

Cat. No.: B1574703
M. Wt: 333.391
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Chromatin Organization and Epigenetic Modifiers

Chromatin, the complex of DNA and proteins within the cell nucleus, undergoes dynamic structural changes that regulate gene accessibility and transcription. This organization is profoundly influenced by epigenetic modifications, which include DNA methylation, histone modifications (such as acetylation, methylation, phosphorylation, and ubiquitination), and non-coding RNA regulation. Histone acetylation, specifically, is a key epigenetic mark that typically correlates with active gene transcription by loosening chromatin structure and making DNA more accessible to transcriptional machinery. capes.gov.br

The Role of Bromodomains in Transcriptional Regulation and Disease Pathogenesis

Bromodomains (BRDs) are conserved protein modules approximately 110 amino acids in length, characterized by a four-helix bundle structure. mdpi.com They function as "readers" of epigenetic marks by specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. capes.gov.brresearchgate.netfrontiersin.org This recognition facilitates the recruitment of diverse protein complexes involved in chromatin remodeling and transcriptional regulation. capes.gov.brmdpi.comresearchgate.netfrontiersin.org

Dysregulation of bromodomain-containing proteins is implicated in the onset and progression of various human diseases, including inflammation, cardiovascular disease, and notably, cancer. mdpi.comresearchgate.netfrontiersin.org The bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT) were among the first bromodomain proteins to be extensively studied, demonstrating their pivotal roles in transcriptional regulation and their potential as therapeutic targets. mdpi.comresearchgate.netfrontiersin.orgaccscience.com

Emergence of Bromodomain-Containing Protein 7 (BRD7) and Bromodomain-Containing Protein 9 (BRD9) as Epigenetic Targets

Beyond the well-characterized BET family, increasing attention has been directed towards non-BET bromodomains, particularly Bromodomain-Containing Protein 7 (BRD7) and Bromodomain-Containing Protein 9 (BRD9). researchgate.netresearchgate.netthno.org Both BRD7 and BRD9 are integral components of the switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complexes, which are crucial for regulating gene expression by modifying chromatin structure. researchgate.netthno.orgthesgc.orgjcpjournal.orgfrontiersin.orgmdpi.com Specifically, BRD9 is a subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) complex, while BRD7 is a component of the polybromo-associated BAF (PBAF) complex. thno.orgthesgc.orgjcpjournal.orgmdpi.com

While BRD7 has been proposed to act as a tumor suppressor in some contexts, thesgc.orgjcpjournal.org BRD9 has demonstrated an oncogenic role in various cancers, including ovarian cancer, squamous cell lung carcinoma, esophageal carcinoma, cervical cancer, acute myeloid leukemia, and uterine leiomyosarcoma. researchgate.netjcpjournal.orgmdpi.comresearchgate.net Overexpression of BRD7 and BRD9 has been observed in melanoma patient samples and is associated with a poor prognosis. nih.govmdpi.com The distinct, yet sometimes overlapping, roles of BRD7 and BRD9 in disease pathogenesis highlight their potential as attractive epigenetic targets for novel therapeutic strategies. researchgate.net

Contextualizing TP-472 as a Preclinical Epigenetic Chemical Probe

This compound is a small molecule that has emerged as a significant preclinical epigenetic chemical probe, specifically designed to inhibit bromodomain-containing proteins 7 and 9. thesgc.orgmedchemexpress.comtocris.commedchemexpress.comguidetomalariapharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.orgrsc.orgmolnova.cnglpbio.com Developed through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC), this compound represents a distinct chemotype compared to previously available BRD9/7 probes. thesgc.orgrsc.org Its designation as a chemical probe underscores its utility as a well-characterized tool compound for investigating the biological roles and therapeutic potential of BRD7 and BRD9. thesgc.orgguidetomalariapharmacology.orgguidetopharmacology.orgrsc.org this compound is also available with a structurally similar negative control, TP-472N, which is crucial for validating on-target activity in biological assays. thesgc.orgrsc.org The compound's favorable pharmacokinetic profile also makes it suitable for in vivo applications, facilitating its evaluation in preclinical models of disease. thesgc.orgtocris.comguidetomalariapharmacology.orgrsc.orgresearchgate.net

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.391

IUPAC Name

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

SMILES

O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TP-472;  TP 472;  TP472.

Origin of Product

United States

Molecular Characterization and Biochemical Mechanism of Tp 472

Target Identification and Specificity of TP-472 for BRD7 and BRD9

This compound primarily targets the bromodomains of BRD7 and BRD9. thesgc.orgscientificlabs.ietocris.comglpbio.comrndsystems.commedchemexpress.comtocris.commedchemexpress.comtandfonline.com BRD9 is a crucial component of the switch/sucrose non-fermentable (SWI/SNF) brahma-related gene 1-associated factor (BAF) complex, which plays a significant role in chromatin remodeling and transcription control. thesgc.org Similarly, BRD7 is part of the SWI/SNF polybromo-associated BAF (PBAF) complex and has been implicated as a tumor suppressor. thesgc.org These two bromodomain-containing proteins are highly homologous. thesgc.orgnih.gov

Quantitative Binding Affinity Determination

This compound exhibits high potency for both BRD9 and BRD7, with quantitative binding affinities determined by isothermal titration calorimetry (ITC). The dissociation constant (Kd) for BRD9 is 33 nM, while for BRD7, it is 340 nM. thesgc.orgscientificlabs.iecaymanchem.comglpbio.comrndsystems.commedchemexpress.comtocris.com In a BRD9 NanoBRET assay, this compound demonstrated an EC50 value of 320 nM. thesgc.orgcaymanchem.comglpbio.com

Table 1: Binding Affinities of this compound for BRD7 and BRD9

TargetBinding Affinity (Kd)Assay MethodEC50 (NanoBRET)
BRD933 nMITC320 nM
BRD7340 nMITCN/A

Selectivity Profiling Across the Bromodomain Family

This compound demonstrates notable selectivity, showing greater than 30-fold selectivity over all other bromodomain family members, with the exception of BRD7, which is its closely related homolog. thesgc.orgscientificlabs.ieglpbio.comrndsystems.commedchemexpress.comtocris.com A Eurofins CEREP Diversity Profile screening, conducted at 10 µM, indicated limited off-target binding to a range of receptors, ion channels, and enzymes. Specifically, this compound showed binding inhibition below 50% for most tested targets, with minor interactions observed for Adenosine A1 receptor (14%), Benzodiazepine receptor (47%), PDE2A1 (h) (25%), PDE3A (h) (48%), and PDE4D2 (h) (28%). thesgc.org

Mode of Bromodomain-Ligand Interaction for this compound

Competitive Binding Mechanisms

As a bromodomain inhibitor, this compound functions through a competitive binding mechanism. Bromodomains are "readers" of acetylated lysine (B10760008) marks on histone tails, which are crucial for recruiting transcriptional machinery and regulating gene expression. tandfonline.com By binding to the bromodomain's acetyl-lysine binding pocket, this compound competitively inhibits the interaction between the bromodomain and its natural acetylated histone ligands. This disruption prevents the recruitment of associated protein machinery, leading to the downregulation of specific target genes. tandfonline.com

Allosteric Modulation and Conformational Effects Induced by this compound Binding

While the co-crystal structures indicate that this compound occupies the acetyl-lysine binding pocket of BRD7 and BRD9, leading to a conserved principal interaction pattern, slight conformational differences in the positioning of this compound within these KAc sites have been noted. nih.gov This suggests localized conformational adjustments upon ligand binding. However, detailed research findings explicitly describing broader allosteric modulation or significant, widespread conformational changes in BRD7 or BRD9 specifically induced by this compound binding, beyond these active site adaptations, are not extensively reported in the available literature.

Cellular Pharmacodynamics and Phenotypic Manifestations of Tp 472 Activity

Impact of TP-472 on Cellular Proliferation Dynamics

This compound exerts a notable inhibitory effect on the proliferation of cancer cells, a key hallmark of its anti-tumor potential. This inhibition is dose-dependent and is associated with perturbations in the normal progression of the cell cycle.

Dose-Dependent Inhibition of Proliferation in Preclinical Models

In vitro studies have consistently shown that this compound effectively curtails the proliferation of various melanoma cell lines. The inhibitory effect is directly correlated with the concentration of the compound. For instance, treatment of BRAF mutant melanoma cell lines, such as M14 and SKMEL-28, with increasing concentrations of this compound resulted in a significant reduction in cell survival. x-mol.com

Cell LineThis compound Concentration (µM)Inhibition of Proliferation
M145Strong Inhibition
10Strong Inhibition
SKMEL-285Strong Inhibition
10Strong Inhibition
A3755Strong Inhibition
10Strong Inhibition
A20585Strong Inhibition
10Strong Inhibition

Cell Cycle Perturbations Induced by this compound

While the precise mechanisms are still under investigation, the anti-proliferative effects of this compound are linked to its ability to disrupt the normal cell cycle progression. By inhibiting BRD9 and BRD7, this compound likely alters the expression of genes crucial for cell cycle checkpoints and transitions, leading to a halt in cell division. Further research is needed to fully elucidate the specific phases of the cell cycle that are most affected by this compound treatment in cancer cells.

Induction of Apoptotic Pathways by this compound

A critical aspect of this compound's anti-cancer activity is its capacity to induce programmed cell death, or apoptosis, in tumor cells. This is achieved through the activation of genes that promote apoptosis and is evidenced by cellular changes characteristic of this process.

Activation of Pro-Apoptotic Gene Expression

Transcriptome-wide mRNA expression profiling of melanoma cells treated with this compound has revealed a significant upregulation of several pro-apoptotic genes. x-mol.commdpi.com This includes key players in the p53 signaling pathway, which is a central regulator of apoptosis. The expression of these genes is enhanced in a concentration-dependent manner, with higher doses of this compound leading to a greater increase in their expression. mdpi.com

GeneThis compound Concentration (µM)Change in Expression
BAX5Upregulated
10Upregulated
MDM25Upregulated
10Upregulated
CDKN1A5Upregulated
10Upregulated

Evidence of Apoptosis in this compound Treated Cell Lines

The upregulation of pro-apoptotic genes by this compound translates into tangible evidence of apoptosis in treated cancer cell lines. Studies utilizing Annexin V-based detection methods have confirmed that this compound treatment promotes apoptosis in various melanoma cell lines, including M14, SKMEL-28, A375, and A2058. x-mol.com This indicates that the compound effectively triggers the cellular machinery required for programmed cell death.

Cell LineTreatmentEvidence of Apoptosis
M14This compound (10 µM)Increased Annexin V staining
SKMEL-28This compound (10 µM)Increased Annexin V staining
A375This compound (10 µM)Increased Annexin V staining
A2058This compound (10 µM)Increased Annexin V staining

Effects of this compound on Cell Viability and Clonogenic Survival

Treatment with this compound leads to a dose-dependent decrease in the viability of melanoma cells. This has been demonstrated in short-term survival assays where concentrations of 5 and 10 µM significantly inhibit the growth of melanoma cell lines. x-mol.com

Furthermore, this compound has a profound impact on the clonogenic survival of melanoma cells, which is the ability of a single cell to grow into a colony. In soft agar (B569324) assays, a surrogate for measuring tumor-forming potential, this compound significantly inhibited the growth of A375 melanoma cells in a concentration-dependent manner. nih.gov This indicates that this compound not only kills existing cancer cells but also impairs their ability to form new tumors.

Influence of this compound on Cellular Migration and Invasion Capabilities

Research into the effects of the BRD9/7 inhibitor, this compound, has demonstrated its significant impact on the migratory and invasive potential of melanoma cells. These cellular processes are fundamental to cancer metastasis, the primary cause of mortality in melanoma patients. nih.gov Studies have utilized established in vitro assays to quantify the extent to which this compound impedes the ability of cancer cells to move and invade surrounding tissues.

Detailed findings from these studies reveal that this compound effectively curtails the metastatic phenotype in melanoma cells. The compound's influence on cellular migration was assessed using the wound healing assay, a method that measures the rate at which cells move to close an artificial gap created in a confluent cell monolayer. Concurrently, the Matrigel invasion assay was employed to evaluate the cells' capacity to penetrate a basement membrane matrix, a critical step in the invasion process.

The results from these assays indicate that treatment with this compound leads to a marked reduction in both the migratory and invasive capabilities of melanoma cells when compared to control cells treated with a vehicle (DMSO). nih.gov This inhibition of melanoma metastasis highlights the therapeutic potential of this compound in oncology.

Research Findings on Cellular Migration

In wound healing assays, the migratory capacity of A375 melanoma cells was observed over a 24-hour period following the creation of a scratch wound. The area of the wound was measured at the beginning of the experiment and after 24 hours to determine the extent of cell migration into the gap. Treatment with this compound at a concentration of 10 µM resulted in a significant inhibition of wound closure compared to the control group.

Research Findings on Cellular Invasion

The invasive potential of A375 melanoma cells was quantified using a Matrigel invasion assay. This assay measures the ability of cells to degrade and move through a layer of Matrigel, which mimics the extracellular matrix. After a 24-hour incubation period, the number of cells that successfully invaded through the Matrigel was counted. The data shows a substantial decrease in the number of invading cells upon treatment with 10 µM this compound.

Transcriptomic and Proteomic Landscape Alterations by Tp 472

Epigenomic Reprogramming Mediated by BRD7/9 Inhibition by TP-472

Alterations in Histone Modification Landscapes

This compound-induced inhibition of BRD9 has been shown to reprogram the oncogenic epigenome, thereby altering the cell transcriptome. nih.govmdpi.com Studies in uterine leiomyosarcoma (uLMS) cells revealed a correlation between differentially expressed genes (DEGs) and specific histone modifications following this compound treatment. mdpi.com

Key Findings on Histone Modification Alterations:

Genes that were upregulated by this compound treatment were significantly associated with the histone modification H4K27me3. mdpi.com

Conversely, genes that were suppressed by this compound treatment showed a preferential association with several histone modifications, including H3K4me1, H3K4me2, H3K4me3, and H3K27me3. mdpi.com

These associations were identified using the ENCODE Histone Modifications gene set library, suggesting that this compound mediates its transcriptional effects, in part, through epigenetic mechanisms involving changes in histone modification patterns. mdpi.commdpi.comjensenlab.orgnih.gov

Table 1: Association of Differentially Expressed Genes with Histone Modifications Post-TP-472 Treatment in uLMS Cells

Gene Expression ChangeAssociated Histone Modification
UpregulatedH4K27me3
SuppressedH3K4me1, H3K4me2, H3K4me3, H3K27me3

Chromatin Accessibility Changes (e.g., ATAC-seq implications)

Chromatin accessibility is a crucial determinant of gene expression, as it dictates the ability of transcription factors and regulatory proteins to access DNA. The Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) is a widely utilized method for genome-wide profiling of chromatin accessibility. illumina.comnih.govnih.govcd-genomics.com This technique identifies regions of open chromatin, providing insights into gene regulation, transcription factor binding, and epigenetic changes. illumina.comcd-genomics.com

While this compound is known to inhibit BRD9 and BRD7, which are components of chromatin remodeling complexes, direct, detailed research findings specifically using ATAC-seq to quantify and describe this compound's impact on chromatin accessibility were not explicitly detailed in the provided search results. However, given its role in modulating chromatin remodeling complexes (discussed in Section 4.3.3) and its observed effects on the transcriptome and histone modification landscapes, it is strongly implicated that this compound influences chromatin accessibility. Changes in histone modifications, as observed with this compound treatment, inherently affect chromatin structure and accessibility, thereby influencing gene expression.

Modulation of Chromatin Remodeling Complexes (e.g., SWI/SNF complex)

This compound exerts its primary mechanistic action through the inhibition of BRD9 and BRD7. guidetopharmacology.orgguidetoimmunopharmacology.orgrndsystems.comtocris.com These bromodomain-containing proteins are integral subunits of the Switch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complexes. nih.govnih.govgoogle.comthesgc.org

BRD9 is a component of the non-canonical BAF (ncBAF) SWI/SNF complex. This complex plays a pivotal role in chromatin remodeling and the regulation of gene transcription. nih.govnih.govgoogle.comthesgc.org

BRD7 is a subunit of the polybromo-associated BAF (PBAF) SWI/SNF complex and has been implicated as a tumor suppressor. nih.govthesgc.org

The SWI/SNF complexes are multi-subunit molecular assemblies that utilize the energy from ATP hydrolysis to regulate chromatin architecture, influencing processes such as transcription, DNA replication, and repair. nih.govgoogle.com Mutations in SWI/SNF subunits are frequently observed in various cancers, underscoring their critical role in maintaining genomic integrity and regulating gene expression. nih.govgoogle.com

The antitumor activity of this compound, particularly noted in melanoma, is associated with its ability to modulate these complexes. nih.govnih.gov The observed changes in the expression of extracellular matrix (ECM) and apoptotic genes following this compound treatment suggest that the inhibition of either BRD7 or BRD9, or both, contributes to the suppression of tumor growth and invasiveness by altering the function of these crucial chromatin remodeling complexes. nih.govnih.gov

Proteomic Analysis of this compound Treatment Effects on Protein Expression and Phosphorylation

Proteomic analyses have provided insights into the effects of this compound on global protein expression. In melanoma cells, transcriptome-wide mRNA expression profiling, followed by immunoblotting, revealed that this compound treatment leads to significant changes in protein levels. nih.gov

Key Findings on Protein Expression:

this compound treatment resulted in the downregulation of various proteins encoding extracellular matrix (ECM) components, including integrins, collagens, and fibronectins. nih.govx-mol.com Immunoblotting confirmed the decreased protein expression of these candidates. nih.gov

Conversely, this compound treatment upregulated the expression of several pro-apoptotic genes and their corresponding proteins, contributing to the inhibition of melanoma growth. nih.govx-mol.com

In uLMS cells, this compound significantly increased the mRNA levels of cell cycle arrest- and apoptosis-related genes such as CDKN1A and BAK. nih.govmdpi.com Furthermore, the expression of AKT, a protein at the crossroads of cell death and survival, was markedly decreased in this compound-treated uLMS cells. nih.gov While direct protein expression data for all these changes via immunoblotting or mass spectrometry were not exhaustively detailed in the provided search results, the mRNA level changes indicate a strong likelihood of corresponding protein expression alterations.

Table 2: Observed Protein Expression Changes Following this compound Treatment

Cell TypeProtein Category/GeneObserved EffectMethod (Indicative)
MelanomaExtracellular Matrix (ECM) proteins (e.g., integrins, collagens, fibronectins)DownregulationImmunoblotting, RNA-seq
MelanomaPro-apoptotic proteinsUpregulationImmunoblotting, RNA-seq
uLMSCDKN1A (cell cycle arrest)Increased mRNARNA-seq
uLMSBAK (apoptosis regulator)Increased mRNARNA-seq
uLMSAKTDecreased mRNARNA-seq

Regarding protein phosphorylation , while phosphorylation is a critical post-translational modification that regulates protein function, stability, and interactions across numerous cellular pathways mdpi.comnih.govnih.gov, specific comprehensive phosphoproteomic data detailing the direct effects of this compound on global protein phosphorylation patterns were not explicitly provided in the search results. However, the observed changes in signaling pathways (e.g., KRAS, MYC, TNF-alpha, MTORC1, AKT signaling) and the modulation of chromatin remodeling complexes strongly imply that this compound indirectly influences protein phosphorylation events, as these pathways are heavily regulated by phosphorylation cascades. Further dedicated phosphoproteomic studies would be essential to fully elucidate the specific phosphorylation alterations induced by this compound.

Preclinical Efficacy and Mechanistic Investigations of Tp 472 in Disease Models

Evaluation of TP-472 in in vitro Cancer Cell Line Models

This compound has been extensively evaluated for its anticancer properties in various in vitro cancer cell line models, demonstrating its potential as a therapeutic agent by inhibiting cell proliferation and inducing apoptosis through specific molecular mechanisms.

Melanoma Cell Line Responses to this compound

In melanoma, this compound has shown potent inhibitory effects on the growth and survival of several cell lines, particularly those with BRAF mutations. This compound effectively inhibited the growth of BRAF mutant melanoma cell lines, including M14, SKMEL-28, A375, and A2058, at concentrations of 5 and 10 µM. medchemexpress.com Furthermore, long-term survival assays revealed that this compound strongly suppressed the viability of these melanoma cell lines at the same concentrations over a two-week period. medchemexpress.com

Mechanistic investigations in A375 cells revealed that this compound treatment (5-10 µM for 24 hours) led to the downregulation of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins. medchemexpress.comnih.govsemanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov Conversely, this compound treatment resulted in the upregulation of pro-apoptotic genes, including BAX, MDM2, and CDKN1A, in A375 cells, indicating its role in inducing programmed cell death. medchemexpress.commdpi.comnih.gov Additionally, this compound significantly inhibited the anchorage-independent growth of A375 melanoma cells in a concentration-dependent manner, a crucial indicator of reduced tumor-forming potential. nih.gov These findings underscore the ability of this compound to induce apoptosis and modulate the ECM, thereby inhibiting melanoma cell growth. medchemexpress.comnih.govmdpi.comnih.gov

Uterine Leiomyosarcoma (uLMS) Cell Line Responses to this compound

This compound has also demonstrated efficacy in uterine leiomyosarcoma (uLMS) cell lines, where BRD9 is aberrantly overexpressed in both uLMS tissues and cell lines compared to adjacent myometrium. nih.govnih.gov Inhibition of BRD9 by this compound suppressed the proliferation of SK-UT-1 and MES-SA uLMS cell lines in a dose-dependent manner, with treatments ranging from 1 to 25 µM for 48 hours. nih.gov

The mechanistic basis for this compound's action in uLMS cells involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov Comparative RNA-sequencing analysis of this compound-treated uLMS cells revealed a distinct alteration of the transcriptome. nih.govnih.govresearchgate.net Gene set enrichment analysis identified significant changes in critical pathways, including interferon-alpha response, KRAS signaling, MYC targets, TNF-alpha signaling via NFkB, and MTORC1 signaling. nih.govnih.govresearchgate.net Specifically, this compound treatment led to a significant increase in the mRNA levels of CDKN1A (a cell cycle-related gene) and BAK (an apoptosis regulator) in SK-UT-1 cells, while the expression of AKT, a protein involved in cell survival, was markedly decreased. nih.gov

Renal Cell Carcinoma (RCC) Cell Line Responses to this compound

While comprehensive quantitative data for this compound's direct effects on renal cell carcinoma (RCC) cell lines in vitro are not extensively detailed in the provided search results, studies suggest its potential relevance. Research indicates that the efficacy of this compound in RCC may be dependent on the YAP/SATB2 status of the cells. aacrjournals.org Specifically, SATB2-deficient 786-O cells showed limited responses to this compound treatment when compared to their parental control cells, implying that parental 786-O cells (an RCC cell line) do exhibit a response to this compound. aacrjournals.org Further detailed research findings on specific growth inhibition percentages or IC50 values for RCC cell lines are not available from the current information.

Table 1: In vitro Cancer Cell Line Responses to this compound

Cancer TypeCell Line(s)This compound Concentration RangeObserved EffectKey Mechanistic Findings
MelanomaM14, SKMEL-28, A375, A20585-10 µMInhibited growth and long-term survival; inhibited anchorage-independent growth (A375)Downregulated ECM proteins (integrins, collagens, fibronectins); upregulated pro-apoptotic genes (BAX, MDM2, CDKN1A). medchemexpress.comnih.govsemanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov
Uterine Leiomyosarcoma (uLMS)SK-UT-1, MES-SA1-25 µMDose-dependent inhibition of proliferationInduced apoptosis and cell cycle arrest; altered transcriptome (e.g., interferon-alpha response, KRAS, MYC, TNF-alpha, MTORC1 signaling); upregulated CDKN1A and BAK; decreased AKT. nih.govnih.govresearchgate.net
Renal Cell Carcinoma (RCC)786-ONot specifiedLimited responses in SATB2-deficient cells, implying response in parental cells.Efficacy may rely on YAP/SATB2 status. aacrjournals.org

Assessment of this compound in in vivo Preclinical Animal Models

The preclinical efficacy of this compound has been further validated in in vivo animal models, including tumor xenograft and patient-derived xenograft (PDX) models, demonstrating its ability to inhibit tumor growth.

Inhibition of Tumor Xenograft Growth by this compound

In a melanoma xenograft mouse model, this compound significantly inhibited subcutaneous tumor growth. medchemexpress.comnih.govsemanticscholar.orgmdpi.comnih.gov Specifically, A375-MA2 melanoma cells were subcutaneously injected into NSG mice, and treatment with this compound at 20 mg/kg, administered intraperitoneally three times a week for five weeks, resulted in a notable reduction in tumor volume. medchemexpress.comnih.gov These in vivo results corroborate the strong inhibitory effects observed in in vitro melanoma cell line studies, confirming this compound's potential as a therapeutic agent for melanoma. nih.govmdpi.comnih.gov

Patient-Derived Xenograft (PDX) Model Studies with this compound

This compound has also been investigated in patient-derived xenograft (PDX) models, particularly for renal cell carcinoma (RCC). aacrjournals.org Fresh human RCC tissues were used to establish subcutaneous PDX models, with a focus on samples exhibiting high (RCC#190028) and low (RCC#190332) YAP activities. aacrjournals.org Tumor-bearing mice were treated with this compound at a concentration of 50 nmol/L via oral gavage. aacrjournals.org Tumor volume was monitored every two days starting from day 5 post-injection. aacrjournals.org The efficacy of this compound in these PDX models was observed to be influenced by the YAP/SATB2 status, aligning with in vitro observations that linked this compound efficacy to YAP/SATB2 status in RCC. aacrjournals.org While specific quantitative data on tumor volume reduction in these PDX models are not provided in the snippets, the studies indicate that this compound's effects were evaluated in the context of YAP activity in these patient-derived models. aacrjournals.org

Table 2: In vivo Preclinical Animal Model Studies with this compound

Cancer TypeAnimal ModelThis compound AdministrationObserved EffectKey Findings
MelanomaXenograft mouse model (A375-MA2 cells in NSG mice)20 mg/kg, i.p., 3 times/week for 5 weeksSignificantly inhibited subcutaneous tumor growth. medchemexpress.comnih.govsemanticscholar.orgmdpi.comnih.govConfirmed in vivo efficacy in melanoma. nih.govmdpi.comnih.gov
Renal Cell Carcinoma (RCC)Patient-Derived Xenograft (PDX) models (YAP-high RCC#190028, YAP-low RCC#190332)50 nmol/L, oral gavageTumor volume measured; efficacy may rely on YAP/SATB2 status. aacrjournals.orgPDX models established from YAP-high and YAP-low RCC samples; efficacy linked to YAP/SATB2 status. aacrjournals.org

Investigation of this compound Impact on Metastatic Progression in Animal Models (mechanistic focus)

This compound, a potent and selective inhibitor of bromodomain-7 (BRD7) and bromodomain-9 (BRD9), has demonstrated significant preclinical efficacy in various disease models, particularly in the context of cancer progression and metastasis. This compound is cell-permeable and active in vivo, making it a valuable tool for mechanistic investigations guidetopharmacology.orgtocris.com. Its inhibitory potency against its primary targets is detailed below:

TargetKd Value (nM)
BRD933
BRD7340

This compound exhibits a selectivity profile, showing over 30-fold selectivity for BRD9 compared to other bromodomain family members, with the exception of BRD7 tocris.comsigmaaldrich.com.

Detailed Research Findings: Melanoma Models

In melanoma, an aggressive form of skin cancer, this compound has been shown to strongly inhibit tumor growth in both cell cultures and mouse models nih.govmdpi.comsemanticscholar.orgnih.gov. Crucially, investigations have extended to its impact on metastatic processes. This compound demonstrated inhibition of metastasis in in vitro assays nih.gov.

The mechanistic basis for this compound's anti-melanoma and anti-metastatic effects lies in its ability to modulate gene expression. Transcriptome-wide mRNA sequencing revealed that treatment with this compound leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins nih.govmdpi.comsemanticscholar.orgnih.gov. The upregulation of ECM proteins is a recognized mechanism in solid tumors that contributes to increased matrix stiffness, malignancy, and metastatic potential mdpi.com. Functional pathway analyses, specifically Reactome-based analyses, indicated that many of these downregulated ECM proteins are involved in extracellular matrix interactions critical for cancer cell growth and proliferation mdpi.comsemanticscholar.orgnih.gov.

Beyond ECM modulation, this compound treatment also resulted in the upregulation of several pro-apoptotic genes, such as BAX, MDM2, and CDKN1A mdpi.comnih.gov. This upregulation of pro-apoptotic genes subsequently led to an increase in apoptosis in melanoma cells, thereby contributing to the inhibition of tumor growth and proliferation mdpi.comnih.gov. Furthermore, studies have indicated that BRD7, a target of this compound, is overexpressed in melanoma patient samples and is associated with a poor prognosis nih.gov.

Detailed Research Findings: Uterine Leiomyosarcoma (uLMS) Models

The mechanistic impact of this compound has also been investigated in uterine leiomyosarcoma (uLMS), a highly aggressive cancer characterized by high rates of tumor recurrence, progression, and metastasis nih.gov. In uLMS, BRD9 expression is aberrantly upregulated compared to adjacent myometrial tissue nih.gov. Inhibition of BRD9 by this compound suppressed uLMS cell proliferation through the induction of apoptosis and cell cycle arrest nih.gov.

RNA-sequencing analysis conducted on uLMS cells treated with this compound revealed a significant alteration in the transcriptome, with 3583 differentially expressed genes (1741 downregulated and 1842 upregulated) nih.gov. Principal component analysis further demonstrated a distinct clustering of gene expression patterns between this compound-treated and control groups nih.gov.

Treatment GroupTotal Differentially Expressed GenesDownregulated GenesUpregulated Genes
This compound358317411842

Hallmark analysis highlighted the alteration of multiple cellular pathways in uLMS cells following this compound treatment nih.gov. Specifically, there was a significant increase in the expression of CDKN1A and BAK, an apoptosis regulator, in this compound-treated uLMS cells nih.gov. Conversely, the expression of AKT, a protein pivotal in cell apoptosis and growth, was markedly decreased nih.gov. These findings collectively elucidate the complex mechanistic actions of this compound in inhibiting cancer progression, including its potential impact on metastatic pathways, through the modulation of gene expression related to ECM, apoptosis, and cell cycle regulation.

Advanced Research Methodologies Applied in Tp 472 Studies

High-Throughput Epigenetic Drug Screening Platforms

TP-472 was initially identified through an unbiased, druggable epigenetic drug screen. This screening platform utilized a library comprising 32 epigenetic inhibitors sourced from the Structural Genome Consortium, with the primary objective of discovering agents capable of effectively inhibiting the growth of BRAF-mutant melanoma cells. americanelements.com In these assays, this compound proved to be the most potent inhibitor, demonstrating significant efficacy in both short-term and long-term survival assays, as well as in mouse models of melanoma tumor growth. americanelements.com

Furthermore, this compound was identified in a combinatorial anticancer drug screen designed to uncover epigenetic regulators of anticancer drug response. In this screen, which involved 31 epigenetic probes and 14 mechanistically diverse anticancer agents, this compound was found to significantly potentiate the cytotoxicity of TAK-243, a first-in-class ubiquitin-activating enzyme (UBA1) inhibitor. This potentiation was mechanistically linked to the inhibition of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2), suggesting potential off-target effects that contribute to its efficacy in combination therapies.

Transcriptome-Wide mRNA Sequencing (RNA-seq)

Transcriptome-wide mRNA sequencing (RNA-seq) has been instrumental in deciphering the molecular mechanisms underlying this compound's biological effects. This powerful technique provides a comprehensive view of gene expression, enabling the identification of altered mRNA levels, novel RNA species, and alternatively spliced genes.

In studies involving melanoma cells (e.g., A375 cell line), RNA-seq analysis revealed that this compound treatment led to a significant downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins. thesgc.orgamericanelements.com Concurrently, this compound treatment resulted in the upregulation of several pro-apoptotic genes, contributing to its observed inhibitory effects on melanoma growth. thesgc.orgamericanelements.com

A detailed analysis of A375 melanoma cells treated with 5 µM or 10 µM this compound for 24 hours showed substantial changes in gene expression:

Treatment ConcentrationUpregulated GenesDownregulated Genes
5 µM this compound9321063
10 µM this compound9321063

RNA-seq has also been applied in studies of uterine fibroid cells treated with this compound. This analysis demonstrated that this compound distinctly altered the transcriptome of these cells, impacting biological pathways such as cell cycle progression, inflammatory response, E2F targets, ECM deposition, and m6A reprogramming.

Gene Set Enrichment Analysis (GSEA) and Reactome-Based Pathway Analysis

To interpret the extensive gene expression data generated by RNA-seq, Gene Set Enrichment Analysis (GSEA) and Reactome-based pathway analysis have been employed. GSEA is a computational method that evaluates whether a predefined set of genes shows statistically significant, concordant differences between two biological states. Reactome, an open-source, manually curated pathway database, provides a robust framework for such analyses.

Through Reactome-based functional pathway analyses, researchers identified that many of the ECM proteins downregulated by this compound treatment are critically involved in extracellular matrix interactions essential for cancer cell growth and proliferation. americanelements.com Additionally, these analyses highlighted the upregulation of several pro-apoptotic genes, with a notable association with the p53 pathway and general apoptosis mechanisms, further substantiating this compound's role in inhibiting cancer cell survival. americanelements.com ReactomeGSA, a tool within the Reactome ecosystem, facilitates quantitative pathway analyses, enhancing the statistical power for differential expression analysis at the pathway level and supporting multi-omics data integration.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRD7/9 Binding Sites

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genomic locations where specific proteins, such as transcription factors or histone modifications, bind. Given that this compound is a BRD9/7 inhibitor, ChIP-seq is crucial for understanding how this compound modulates gene expression by affecting the binding of its target proteins to chromatin. nih.govfluoroprobe.comuni-freiburg.dethesgc.orgcenmed.com

BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a vital role in chromatin dynamics and gene expression regulation. BRD7, a highly homologous protein, is part of the polybromo-associated BAF (PBAF) complex and has been implicated as a tumor suppressor. cenmed.com While direct ChIP-seq data specifically for this compound's impact on BRD9/7 binding sites were not explicitly detailed in the provided snippets, studies employing ChIP-seq have investigated BRD9/7-related chromatin interactions. For instance, integrated ChIP-seq analyses have shown that SATB2 coordinates with NRF2 to drive enhancer-promoter interactions, recruiting SWI/SNF complex subunits like BRD7 or BRG1 to maintain DNA accessibility, a process that could be influenced by BRD7 inhibition. Furthermore, research on BRD9 degradation indicates that BRD9 predominantly occupies the promoter regions of ribosome biogenesis genes, cooperating with BRD4 to enhance MYC transcriptional function, suggesting that inhibitors like this compound could disrupt these interactions.

NanoBRET Assays for Cellular Target Engagement

NanoBRET (NanoLuc® Bioluminescence Resonance Energy Transfer) assays are a sophisticated live-cell method for quantitatively measuring the engagement of a chemical compound with its target protein within intact cellular environments. This assay platform utilizes a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent NanoBRET® tracer that reversibly binds to the target protein. When a compound binds to the target, it displaces the tracer, resulting in a dose-dependent decrease in the BRET signal.

In the context of this compound, NanoBRET assays have been critical for confirming its cellular target engagement and quantifying its affinity. This compound has an EC50 of 320 nM in a BRD9 NanoBRET assay, demonstrating its potent cellular activity against this target. cenmed.com This methodology provides valuable insights into compound affinity, target occupancy, residence time, and cell permeability, which are essential parameters in drug discovery and chemical probe development.

TargetKd (nM) by ITCEC50 (nM) by NanoBRETSelectivity
BRD933320>30-fold over other bromodomains (except BRD7) cenmed.com
BRD7340N/A

Quantitative Polymerase Chain Reaction (qPCR) and Western Blotting

Quantitative Polymerase Chain Reaction (qPCR) and Western blotting are fundamental molecular biology techniques widely used to quantify gene expression at the mRNA and protein levels, respectively. These methods are often employed to validate findings from high-throughput analyses like RNA-seq or to investigate specific gene and protein changes in response to drug treatment.

In studies of this compound, Western blotting has been used to measure the protein expression of candidates identified as being affected by the compound. For instance, after this compound treatment, immunoblotting was performed to assess the protein levels of pro-apoptotic genes (e.g., BAX, MDM2, CDKN1A) that were upregulated by the compound, with ACTINB serving as a loading control. thesgc.orgamericanelements.com qPCR is utilized to determine the mRNA levels of specific genes, providing a quantitative measure of transcriptional changes. These techniques collectively offer a robust means to confirm and quantify the molecular effects of this compound.

In Vivo Pharmacological Modeling Techniques (e.g., Xenograft, PDX)

In vivo pharmacological modeling techniques, particularly xenograft and patient-derived xenograft (PDX) models, are indispensable for evaluating the efficacy and pharmacological profile of compounds like this compound in a living system. These models closely recapitulate the complex tumor microenvironment and genetic heterogeneity of human cancers, making them highly relevant for preclinical drug development.

This compound has been extensively tested in mouse models of melanoma tumor growth, where it demonstrated strong inhibitory effects. thesgc.orgamericanelements.com Specifically, this compound significantly inhibited subcutaneous tumor growth in a melanoma xenograft mouse model. thesgc.org Beyond melanoma, this compound treatment has been applied in PDX models of renal cell carcinoma (RCC), where it was shown to restrict the proliferation of YAP-high tumors. In the context of pancreatic ductal adenocarcinoma (PDAC), pharmacological inhibition of BRD9, including through the use of this compound, significantly reduced tumorigenesis in patient-derived xenograft mouse models and contributed to the elimination of cancer stem cells (CSCs) within tumors from PDAC patients. These in vivo studies are crucial for validating the therapeutic potential of this compound and understanding its effects in a more clinically relevant setting.

Gene Correlation Network Analysis

Advanced research methodologies, including transcriptome-wide mRNA sequencing and subsequent bioinformatics analyses, have been extensively applied in studies involving this compound. nih.govnih.govmdpi.com These approaches have provided comprehensive insights into the compound's impact on cellular transcriptomes, revealing significant alterations in gene expression patterns. nih.govmdpi.com

Detailed Research Findings: In studies focusing on human uterine leiomyosarcoma (uLMS) cells, comparative RNA-sequencing analysis of this compound-treated versus vehicle-treated cells demonstrated that this compound distinctly modified the uLMS cell transcriptome. nih.govmdpi.com This analysis identified a substantial number of differentially expressed genes (DEGs), with 3583 genes showing altered expression, comprising 1741 downregulated and 1842 upregulated genes. mdpi.com

To further elucidate the biological implications of these transcriptional changes, Parsimonious Gene Correlation Network Analysis (PGCNA) was performed. nih.govmdpi.comnih.gov This sophisticated network analysis identified nine distinct enriched gene modules, providing a structured understanding of the interconnected gene responses to this compound treatment. nih.govmdpi.com

Specifically, two modules were strongly associated with key cellular processes:

The "midnight blue" module and the "yellow" module were found to be positively correlated with apoptosis. mdpi.com

The "cyan" module and the "dark green" module were significantly associated with the cell cycle. mdpi.com

These findings suggest that this compound's inhibitory action on BRD9 leads to a coordinated transcriptional reprogramming that influences critical cellular pathways such as cell proliferation and programmed cell death. mdpi.com Validation experiments, including quantitative polymerase chain reaction (qPCR), further confirmed the RNA-sequencing data, showing a significant increase in the expression of cell cycle arrest- and apoptosis-related genes, such as CDKN1A and BAK1, upon this compound treatment. mdpi.com

Beyond specific modules, gene set enrichment analysis (GSEA) identified several critical pathways broadly altered by BRD9 inhibition through this compound. These included the interferon-alpha response, KRAS signaling, MYC targets, TNF-α signaling via NFkB, and MTORC1 signaling pathways. nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.gov Furthermore, research indicated that this compound-induced BRD9 inhibition might influence the uLMS cell transcriptome by reprogramming the oncogenic epigenome and mediating gene regulation via microRNAs. nih.govresearchgate.net Differentially expressed genes were also observed to correlate with specific histone modifications, with upregulated genes linked to H4K27me3 and suppressed genes associated with H3K4me1, H3K4me2, H3K4me3, and H3K27me3. mdpi.com

Data Tables:

Table 1: Gene Modules Identified by Parsimonious Gene Correlation Network Analysis (PGCNA) in this compound Treated uLMS Cells

Module NameAssociated Biological Process
Midnight BlueApoptosis
YellowApoptosis
CyanCell Cycle
Dark GreenCell Cycle

Table 2: Key Differentially Expressed Genes (DEGs) and Their Associated Processes Upon this compound Treatment

Gene NameRegulation by this compoundAssociated ProcessSource
CDKN1AUpregulatedCell Cycle Arrest mdpi.com
BAK1UpregulatedApoptosis mdpi.com
GLI1Decreased expressionHedgehog pathway mdpi.com
GLI2Reduced expressionHedgehog pathway mdpi.com

Future Directions and Unexplored Avenues in Tp 472 Research Preclinical Focus

Investigation of TP-472 in Additional Preclinical Disease Models

The demonstrated efficacy of this compound in melanoma and uLMS models suggests its potential applicability in a broader spectrum of diseases where BRD9 and BRD7 play critical roles. BRD9 is a component of the SWI/SNF BAF complex, crucial for chromatin remodeling and transcription control, while BRD7, part of the PBAF complex, has been proposed as a tumor suppressor. thesgc.org Given that mutations in SWI/SNF subunits are reported in approximately 25% of cancers, exploring this compound in other cancer types with documented SWI/SNF dysregulation or BRD9/7 overexpression represents a logical next step. nih.gov

Future preclinical studies could focus on:

Solid Tumors : Investigating this compound in other solid tumors where BRD9/7 are implicated, such as colorectal cancer (where BRD7 promotes growth via c-Myc stabilization) or other malignancies with high rates of SWI/SNF complex mutations. nih.govnih.gov

Hematological Malignancies : Assessing its activity in various leukemias or lymphomas, considering the broad involvement of epigenetic regulators in these diseases.

Non-Oncological Conditions : Exploring potential applications in inflammatory diseases or viral infections, as bromodomain-containing proteins are also involved in these pathological processes. nih.govresearchgate.net

Elucidation of Novel Downstream Effectors and Regulatory Networks of this compound

While initial mechanistic studies have provided valuable insights into this compound's effects, a more comprehensive understanding of its downstream effectors and the regulatory networks it influences is crucial. In melanoma, this compound treatment was shown to downregulate genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins, and upregulate several pro-apoptotic genes like BAX, MDM2, and CDKN1A. medchemexpress.comnih.govresearchgate.netnih.gov In uLMS cells, this compound distinctly altered the transcriptome, affecting pathways such as interferon-alpha response, KRAS signaling, MYC targets, TNF-α signaling via NFκB, and MTORC1 signaling. It also decreased AKT expression and inhibited the Hedgehog pathway by reducing GLI1 and GLI2 expression. mdpi.comresearchgate.netnih.gov

Future research should aim to:

Deepen Transcriptomic and Proteomic Profiling : Conduct more extensive RNA-sequencing analyses across diverse cell lines and conditions, coupled with quantitative proteomics, to identify all direct and indirect protein targets and their modifications.

Map Epigenomic Changes : Investigate the specific histone acetylation marks and chromatin accessibility changes induced by BRD9/7 inhibition, using techniques like ChIP-seq and ATAC-seq.

Functional Validation of Novel Targets : Systematically validate the functional consequences of modulating newly identified downstream effectors and regulatory pathways through genetic knockdown/knockout experiments and targeted pharmacological interventions.

Investigate BRD9/7 Complex Dynamics : Explore how this compound affects the composition and dynamics of the SWI/SNF and PBAF complexes, and how this impacts their chromatin remodeling functions.

Preclinical Assessment of this compound in Combination Therapies with Mechanistic Rationale

The emergence of resistance mechanisms to current therapies in various cancers, including melanoma, highlights the need for novel combination strategies. nih.govnih.govmdpi.com this compound has already been identified in a combinatorial screen as potentiating the cytotoxicity of TAK-243 (a UBA1 inhibitor) by inhibiting the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2), an off-target effect. acs.orgbiorxiv.orgnih.govbiorxiv.org This finding, while revealing an off-target activity, also underscores the potential for synergistic drug combinations.

Future directions for combination therapies based on this compound's primary mechanism of action (BRD9/7 inhibition) include:

Targeted Therapies : Combining this compound with inhibitors of pathways found to be modulated by BRD9/7 inhibition, such as BRAF/MEK inhibitors in melanoma, or agents targeting KRAS, MYC, TNF-α/NFκB, or Hedgehog pathways in uLMS. nih.govmdpi.comresearchgate.netnih.gov

Immunotherapies : Exploring combinations with immune checkpoint inhibitors, particularly if BRD9/7 inhibition is found to modulate the tumor microenvironment or immune cell function.

Chemotherapeutic Agents : Assessing synergy with conventional chemotherapies, especially those that induce DNA damage, given the role of bromodomains in DNA damage repair.

Other Epigenetic Modulators : Investigating combinations with inhibitors of other epigenetic targets (e.g., HDAC inhibitors, other bromodomain inhibitors) to achieve broader epigenetic reprogramming and overcome compensatory mechanisms.

Development of Advanced Analogues of this compound for Enhanced Probe Utility

This compound is recognized as a valuable chemical probe with good potency and selectivity for BRD9/7 and favorable pharmacokinetic properties suitable for in vivo applications. nih.govthesgc.orgtocris.com The availability of a structurally similar negative control, TP-472N, is crucial for validating on-target activity in biological assays. nih.govthesgc.orgtocris.com However, continuous medicinal chemistry efforts are essential to refine and enhance its utility as a research tool and potential therapeutic lead.

Key areas for future development include:

Improved Potency and Selectivity : Designing analogues with even higher affinity for BRD9/7 and further improved selectivity against other bromodomains to minimize off-target effects.

Optimized Pharmacokinetic Properties : Developing analogues with enhanced bioavailability, metabolic stability, and tissue distribution, particularly for specific disease sites (e.g., brain-penetrant analogues for CNS tumors).

PROTAC Development : Leveraging the this compound scaffold to design proteolysis targeting chimeras (PROTACs) that induce the degradation of BRD9/7, offering a distinct mechanism of action compared to catalytic inhibition and potentially overcoming resistance mechanisms. researchgate.net

Fluorescent Probes : Synthesizing fluorescently tagged analogues to enable live-cell imaging and real-time tracking of BRD9/7 engagement and cellular localization.

Click Chemistry Tags : Incorporating functional groups for click chemistry to facilitate target identification, pull-down assays, and activity-based protein profiling.

Systems Biology Approaches to Comprehensively Map this compound's Cellular Impact

To fully understand the multifaceted cellular impact of this compound, a holistic systems biology approach is warranted. This involves integrating data from multiple high-throughput platforms to construct a comprehensive map of the cellular responses to BRD9/7 inhibition.

Future research should integrate:

Multi-omics Data Integration : Combining transcriptomics (mRNA-seq, single-cell RNA-seq), proteomics (mass spectrometry-based quantification of proteins and post-translational modifications), metabolomics, and lipidomics data to identify global changes in gene expression, protein abundance, signaling pathways, and metabolic profiles.

Network Biology and Computational Modeling : Utilizing computational tools to construct protein-protein interaction networks, gene regulatory networks, and metabolic pathways affected by this compound, enabling the identification of key nodes and vulnerabilities.

Phenotypic Screening : Conducting high-content phenotypic screens in diverse cell models to identify novel cellular processes or morphological changes induced by this compound, which can then be mechanistically dissected using omics data.

CRISPR-Cas9 Screens : Performing genome-wide CRISPR-Cas9 screens in combination with this compound treatment to identify genetic vulnerabilities or resistance mechanisms that interact with BRD9/7 inhibition.

Integration of this compound Research into Broader Epigenetic Drug Discovery Paradigms

This compound research contributes significantly to the broader field of epigenetic drug discovery. As an epigenetic chemical probe, it exemplifies the utility of selective small molecules in dissecting the biological roles of chromatin readers and their therapeutic potential. sigmaaldrich.comscientificlabs.co.ukwiley-vch.de

Future integration efforts include:

Target Validation and Prioritization : Using this compound as a benchmark and tool to validate BRD9/7 as therapeutic targets in new disease contexts, informing the prioritization of these targets for drug development.

Understanding Bromodomain Biology : Insights gained from this compound's mechanism of action and cellular impact can deepen the understanding of BRD9/7's specific roles within the SWI/SNF and PBAF complexes and their broader contributions to chromatin biology and gene regulation.

Rational Drug Design : The structural and mechanistic information derived from this compound studies can guide the rational design of next-generation bromodomain inhibitors or degraders with improved properties and therapeutic indices.

Biomarker Discovery : Research with this compound can aid in identifying predictive biomarkers for patient stratification, ensuring that future therapies targeting BRD9/7 are administered to patients most likely to benefit.

Addressing Off-Target Effects : The discovery of this compound's off-target inhibition of ABCG2 highlights the importance of comprehensive off-target profiling for all epigenetic probes and drug candidates, informing the development of cleaner and safer compounds. acs.orgbiorxiv.orgnih.govbiorxiv.org

Summary of Key Preclinical Findings for this compound

AspectKey Finding(s)Preclinical Model(s)Reference(s)
Primary Mechanism of ActionPotent and selective BRD9/7 inhibitor (Kd BRD9: 33 nM, BRD7: 340 nM); >30-fold selectivity over other bromodomains except BRD7. Cell permeable and active in vivo.Biochemical assays, NanoBRET assay, In vivo studies guidetopharmacology.orgguidetoimmunopharmacology.orgmedchemexpress.comnih.govthesgc.orgtocris.com
Melanoma EfficacyStrong inhibition of tumor growth; downregulates ECM proteins (integrins, collagens, fibronectins); upregulates pro-apoptotic genes (BAX, MDM2, CDKN1A). BRD7 overexpression linked to poor prognosis.Melanoma cell lines (e.g., A375, SKMEL-28), Mouse models of melanoma tumor growth medchemexpress.comnih.govresearchgate.netnih.gov
Uterine Leiomyosarcoma (uLMS) EfficacySignificant inhibition of cell proliferation; induces apoptosis and cell cycle arrest; decreases BCL-2 expression; alters transcriptome (e.g., interferon-alpha response, KRAS, MYC, TNF-α/NFκB, MTORC1 signaling); decreases AKT expression; inhibits Hedgehog pathway (GLI1, GLI2).uLMS cell lines (e.g., SK-UT-1, MES-SA) mdpi.comresearchgate.netnih.gov
Probe UtilityStructurally similar negative control (TP-472N) available, inactive against BRD9 (>20 µM), valuable for validating on-target activity.Biochemical assays, Cellular assays nih.govthesgc.orgtocris.com
Off-target EffectsPotentiates TAK-243 cytotoxicity by inhibiting ABCG2 efflux transporter.Cancer cell lines (e.g., RPMI 8226) acs.orgbiorxiv.orgnih.govbiorxiv.org

Q & A

Q. How can conflicting results from gene expression studies be reconciled?

  • Answer :
  • Batch effect correction : Use ComBat or SVA for multi-study integration.
  • Meta-analysis : Pool data from melanoma and LMS studies to identify conserved vs. context-specific DEGs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-472
Reactant of Route 2
Reactant of Route 2
TP-472

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.